molecular formula C9H17Cl2N3S B2404700 2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride CAS No. 2253630-08-7

2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride

Cat. No. B2404700
CAS RN: 2253630-08-7
M. Wt: 270.22
InChI Key: AKUCIGOHBGMPES-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a five-membered ring containing both nitrogen and sulfur . The compound is part of a class of compounds that have been widely used by medicinal chemists to develop drugs for the treatment of various diseases .


Synthesis Analysis

The synthesis of compounds like “this compound” often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The ring can also be formed through functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Future Directions

The future directions for research on “2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride” could involve further exploration of its potential medicinal uses, given the wide use of pyrrolidine and thiazole rings in drug discovery . Additionally, further studies could investigate the influence of different substituents on the biological activity of the compound .

properties

IUPAC Name

2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.2ClH/c10-7-8(9-11-3-6-13-9)12-4-1-2-5-12;;/h3,6,8H,1-2,4-5,7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCIGOHBGMPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CN)C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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